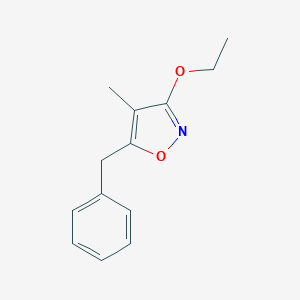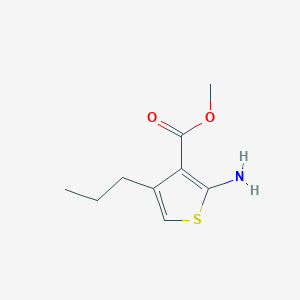
Methyl 2-amino-4-propylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-propylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-propylthiophene-3-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological activity by modulating various cellular pathways, including apoptosis, cell cycle regulation, and oxidative stress. It has also been reported to interact with different targets, including DNA, enzymes, and receptors.
Effets Biochimiques Et Physiologiques
Methyl 2-amino-4-propylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits cell proliferation by arresting the cell cycle at different phases. In addition, it has been reported to reduce oxidative stress and inflammation in different disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 2-amino-4-propylthiophene-3-carboxylate in lab experiments is its potential therapeutic applications. It has been reported to have anticancer and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in biological assays.
Orientations Futures
There are several future directions for the research on Methyl 2-amino-4-propylthiophene-3-carboxylate. One of the directions is to explore its potential as a therapeutic agent for different diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to improve its solubility and bioavailability, which will enhance its potential as a drug candidate. Finally, the development of novel synthetic methods for this compound may also lead to the discovery of new derivatives with improved biological activities.
Conclusion:
In conclusion, Methyl 2-amino-4-propylthiophene-3-carboxylate is a promising compound with potential therapeutic applications in different diseases. Its anticancer and neuroprotective effects make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, the development of novel synthetic methods and improvement of its solubility and bioavailability will enhance its potential as a drug candidate.
Méthodes De Synthèse
Methyl 2-amino-4-propylthiophene-3-carboxylate can be synthesized using various methods, including the reaction of 2-acetylthiophene with propylamine and methyl chloroformate. Another method involves the reaction of 2-acetylthiophene with propylamine and methyl iodide. The synthesis of this compound has been reported in several research articles, and the yield of the reaction varies depending on the method used.
Applications De Recherche Scientifique
Methyl 2-amino-4-propylthiophene-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have reported the anticancer activity of this compound against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Propriétés
Numéro CAS |
185215-33-2 |
|---|---|
Nom du produit |
Methyl 2-amino-4-propylthiophene-3-carboxylate |
Formule moléculaire |
C9H13NO2S |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
methyl 2-amino-4-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-6-5-13-8(10)7(6)9(11)12-2/h5H,3-4,10H2,1-2H3 |
Clé InChI |
FNNMFHKJUZRALM-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1C(=O)OC)N |
SMILES canonique |
CCCC1=CSC(=C1C(=O)OC)N |
Synonymes |
3-Thiophenecarboxylicacid,2-amino-4-propyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)
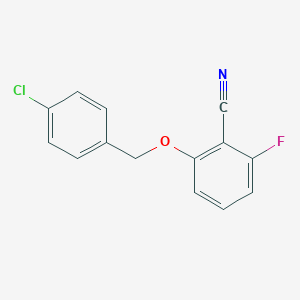
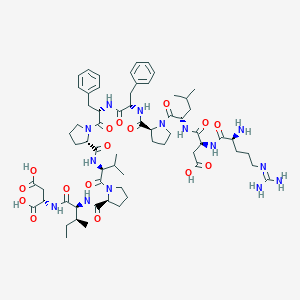
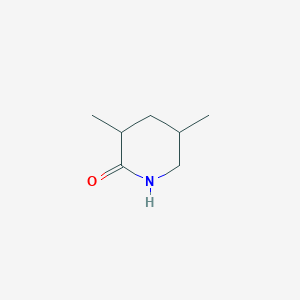
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
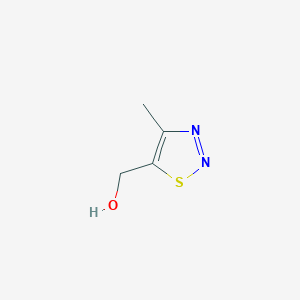
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
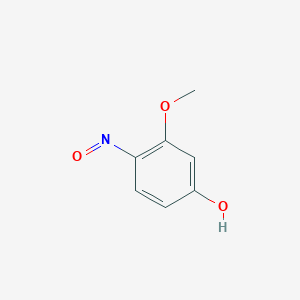
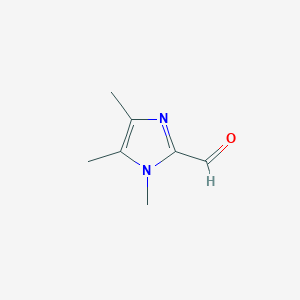
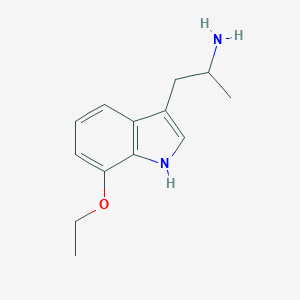
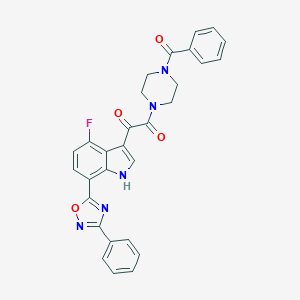
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
